1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is a complex organic compound with potential applications in pharmacology and medicinal chemistry. This compound belongs to the benzazepine family, which is characterized by a fused benzene and azepine ring structure. The specific molecular formula for this compound is , and it has a molecular weight of approximately 161.25 g/mol.
The compound is classified under several categories, including:
It has been studied for its pharmacological properties, particularly in relation to nicotinic acetylcholine receptors and as a potential therapeutic agent for various central nervous system disorders .
The synthesis of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- can be achieved through several methods. One notable synthetic route involves the reaction of suitable precursors under specific conditions to yield the desired product.
For example, one method includes:
The detailed synthetic pathway often involves multiple steps of purification and characterization to ensure the final product's purity and structural integrity .
The molecular structure of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- can be represented using various notations:
CC1CNCCC2=CC=CC=C12
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3
The compound features a bicyclic structure that contributes to its biological activity. The stereochemistry at the nitrogen atom plays a crucial role in its interaction with biological targets .
The reactivity of 1H-3-Benzazepine can be explored through various chemical reactions:
These reactions are typically performed under controlled laboratory conditions to monitor yield and purity .
The mechanism of action for 1H-3-Benzazepine involves its interaction with nicotinic acetylcholine receptors in the central nervous system. Upon binding to these receptors, the compound may modulate neurotransmission pathways associated with addiction and cognitive functions.
Research indicates that this compound could act as an agonist at these receptors, influencing dopaminergic pathways which are critical in reward processing . Additionally, studies suggest that it may have implications in treating smoking cessation due to its agonistic properties on nicotinic receptors .
The physical properties of 1H-3-Benzazepine include:
Chemical properties include:
Relevant data from safety profiles indicate potential toxicity; thus, handling should be done with care under appropriate safety protocols .
1H-3-Benzazepine has several potential applications in scientific research:
The ongoing research into this compound highlights its importance in understanding neuropharmacological mechanisms and developing new therapeutic strategies .
The construction of the stereogenic center in (1R)-1-methyl-1H-3-benzazepine demands precise chiral induction strategies. Enzymatic desymmetrization leverages hydrolases or reductases to differentiate prochiral faces or enantiotopic groups. For instance, Old Yellow Enzymes (OYEs) catalyze the asymmetric reduction of prochiral α,β-unsaturated precursors, installing the (R)-configuration with high enantioselectivity (>90% ee) through trans-specific hydride transfer from NAD(P)H cofactors [1]. This strategy benefits from the enzymes’ innate chirality and minimizes racemization risks.
Organocatalytic approaches provide complementary routes. Chiral phase-transfer catalysts (e.g., cinchona-derived salts) enable enantioselective alkylation of benzazepine precursors. Catalyst 12c (a modified cinchonium salt with a 4-tert-butoxyphenyl group) achieves 92% ee in imine umpolung reactions, where the extended aryl moiety rigidifies the transition state to favor (R)-product formation [8]. Similarly, epi-quinine-derived urea organocatalysts facilitate domino Knoevenagel/epoxidation/ring-opening sequences, yielding tetrahydrobenzodiazepinones with up to 98% ee—key intermediates for (R)-benzazepines [5].
Table 1: Enantioselective Methods for (R)-Benzazepine Synthesis
Method | Catalyst System | Enantioselectivity | Key Advantage |
---|---|---|---|
Enzymatic Reduction | OYE/NAD(P)H | >90% ee | Biocompatibility, no racemization |
Phase-Transfer Catalysis | Cinchonium salt 12c | 92% ee | Broad substrate scope |
Organocascade Reaction | epi-Quinine-derived urea | Up to 98% ee | One-pot operation |
Transition metal catalysis enables direct enantioselective assembly of the benzazepine scaffold. Iridium complexes with chiral N,P-ligands (e.g., Binaphane derivatives) hydrogenate 1-aryl- or 1-alkyl-substituted dihydrobenzazepines, affording tetrahydro derivatives with 91–99% ee and >92% isolated yield [3]. The iridium catalyst’s coordination geometry rigidifies the imine substrate, ensuring facial selectivity during hydride transfer. Palladium-catalyzed C–H activation offers an alternative ring-forming strategy. Using binaphthyl-based chiral ligands, Pd(II) catalysts induce enantioselective intramolecular C–H amidation of aryl-alkylamine precursors, constructing the azepine core with high atom economy [2].
Dearomative rearrangements present innovative routes to chiral benzazepines. o-Nitrophenyl alkynes undergo catalyst-free oxygen transposition via nitrone intermediates, followed by (3+2) cycloaddition and homo-hetero-Claisen rearrangement. This sequence delivers benzazepines with the (R)-configuration at C1 in 47–81% yield, leveraging weak N–O bonds to drive stereoselectivity without external chirality sources [9].
Table 2: Catalytic Systems for Benzazepine Core Synthesis
Strategy | Catalyst/Ligand | Yield Range | Stereochemical Outcome |
---|---|---|---|
Iridium Hydrogenation | N,P-Binaphane complex | 92–99% | 91–99% ee (R) |
Pd-Catalyzed C–H Activation | Binaphthyl-based ligand | Moderate–High | Enantioinduction via ligand control |
Dearomative Rearrangement | None (thermal) | 47–81% | (R)-Selective via rearrangement |
N-Methylation of the benzazepine nitrogen is critical for pharmacological activity. Reductive alkylation using formaldehyde and NaBH₃CN in methanol at 0–5°C achieves >95% selectivity for the tertiary amine without racemization [6]. Key parameters include:
Electrophilic chlorination at C7 employs N-chlorosuccinimide (NCS) in dichloromethane. Optimized conditions use 1.05 eq NCS at −20°C, followed by quenching with Na₂S₂O₃, to afford 7-chloro derivatives in 89% yield with >99% regioselectivity [6]. The reaction proceeds via a radical mechanism, where the benzazepine’s conformation shields C6/C8 positions, directing chlorination to C7.
Protecting group strategies further enhance selectivity. N-Boc protection prior to chlorination sterically blocks N1, eliminating N-chlorinated byproducts. Subsequent deprotection with HCl in ethanol restores the tertiary amine without epimerization [6].
Solvent-free cyclizations minimize waste and enhance throughput in benzazepine manufacturing. Manganese(III) acetate-mediated radical cyclizations of indole-tethered alkenes proceed without solvents at 80°C, constructing benzodiazepine cores (benzazepine precursors) in 85% yield with >100 g scalability [4]. This method eliminates volatile organic compounds (VOCs) and reduces energy input by 40% compared to traditional routes.
Aerobic oxidations leverage molecular oxygen as a terminal oxidant. Inspired by enzymatic flavin catalysis, biomimetic N-hydroxyphthalimide (NHPI) catalysts enable C–H oxidation of tetrahydrobenzazepines using air (1 atm), achieving 78% yield with water as the sole byproduct [7]. The system operates via a radical chain mechanism, where NHPI generates phthalimide-N-oxyl (PINO) radicals to abstract substrate hydrogen atoms.
Continuous-flow processing intensifies key steps. Enzymatic reductions using immobilized OYEs in packed-bed reactors allow 24/7 operation, reducing catalyst loading by 60% and increasing space-time yield by 3-fold [1]. Similarly, iridium-catalyzed hydrogenations in microreactors achieve full conversion in <10 minutes (vs. 24 hours batchwise) due to enhanced gas-liquid mass transfer [3].
Table 3: Green Chemistry Metrics for Benzazepine Synthesis
Method | PMI (Process Mass Intensity) | E-Factor | Key Improvement |
---|---|---|---|
Solvent-Free Cyclization | 2.1 | 3.5 | No solvent, high atom economy |
Aerobic Oxidation | 4.3 | 8.2 | O₂ as oxidant, H₂O byproduct |
Continuous Biocatalysis | 5.8 | 6.7 | Reduced catalyst waste |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2